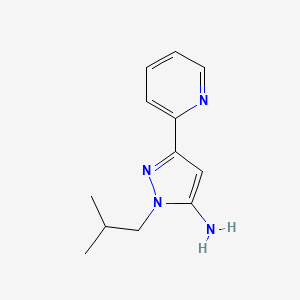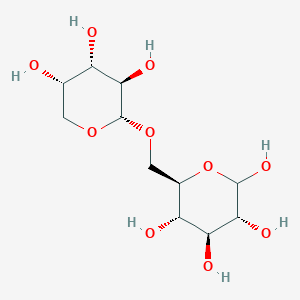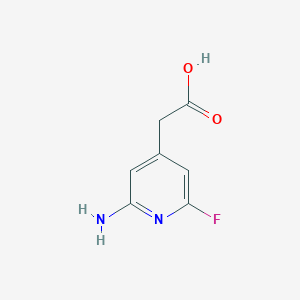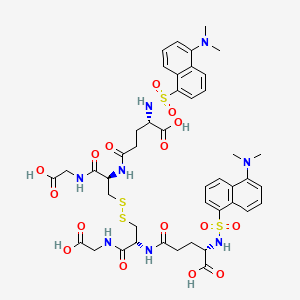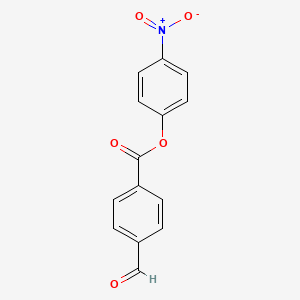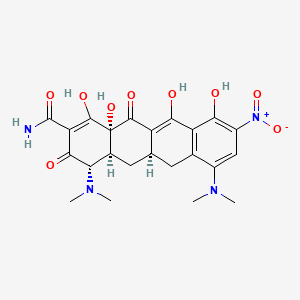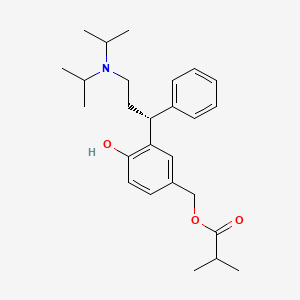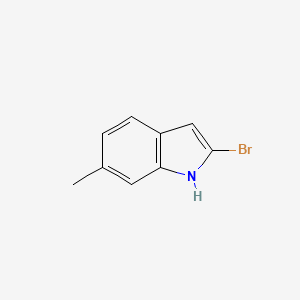
10alpha-Hydroxy Dextromethorphan Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10alpha-Hydroxy Dextromethorphan Hydrochloride is a derivative of dextromethorphan, a well-known cough suppressant. This compound is characterized by the addition of a hydroxyl group at the 10alpha position, which can significantly alter its pharmacological properties. It is primarily used in research settings to study its effects and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10alpha-Hydroxy Dextromethorphan Hydrochloride typically involves the hydroxylation of dextromethorphan. This can be achieved through various chemical reactions, including catalytic hydrogenation and oxidation processes. The reaction conditions often require specific catalysts and controlled environments to ensure the selective addition of the hydroxyl group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 10alpha-Hydroxy Dextromethorphan Hydrochloride can undergo several types of chemical reactions, including:
Oxidation: Conversion to other hydroxylated derivatives.
Reduction: Removal of the hydroxyl group to revert to dextromethorphan.
Substitution: Replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield further hydroxylated compounds, while reduction can produce dextromethorphan.
Scientific Research Applications
10alpha-Hydroxy Dextromethorphan Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study its chemical properties and reactions.
Biology: Investigated for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 10alpha-Hydroxy Dextromethorphan Hydrochloride involves its interaction with several molecular targets, including:
NMDA Receptors: Acts as an antagonist, which can modulate neurotransmission and has implications in neurological research.
Sigma-1 Receptors: Agonist activity at these receptors, which may contribute to its therapeutic effects.
Serotonin Reuptake Inhibition: Similar to dextromethorphan, it may inhibit the reuptake of serotonin, affecting mood and cognition.
Comparison with Similar Compounds
Dextromethorphan: The parent compound, primarily used as a cough suppressant.
Dextrorphan: A metabolite of dextromethorphan with similar pharmacological properties.
3-Methoxymorphinan: Another derivative with distinct chemical and pharmacological characteristics.
Uniqueness: 10alpha-Hydroxy Dextromethorphan Hydrochloride is unique due to the specific addition of the hydroxyl group at the 10alpha position, which can significantly alter its pharmacological profile compared to its parent compound and other derivatives.
Properties
Molecular Formula |
C18H26ClNO2 |
|---|---|
Molecular Weight |
323.9 g/mol |
IUPAC Name |
(1S,8S,9R,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-8-ol;hydrochloride |
InChI |
InChI=1S/C18H25NO2.ClH/c1-19-10-9-18-8-4-3-5-14(18)16(19)17(20)13-7-6-12(21-2)11-15(13)18;/h6-7,11,14,16-17,20H,3-5,8-10H2,1-2H3;1H/t14-,16-,17+,18+;/m1./s1 |
InChI Key |
UFGACSXJDNIRCR-FMMMQXAUSA-N |
Isomeric SMILES |
CN1CC[C@@]23CCCC[C@@H]2[C@@H]1[C@H](C4=C3C=C(C=C4)OC)O.Cl |
Canonical SMILES |
CN1CCC23CCCCC2C1C(C4=C3C=C(C=C4)OC)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


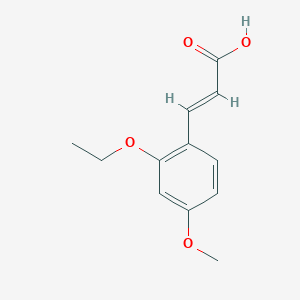
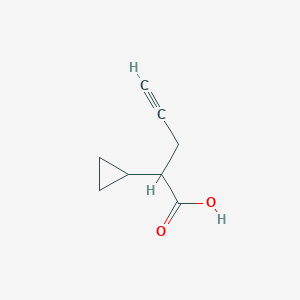
![(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-7-(3-azidopropoxy)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-ene](/img/structure/B13437371.png)
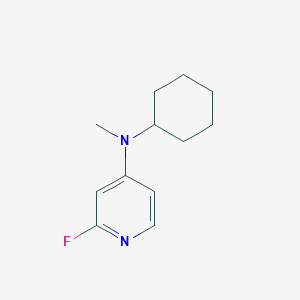
![8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline](/img/structure/B13437383.png)

